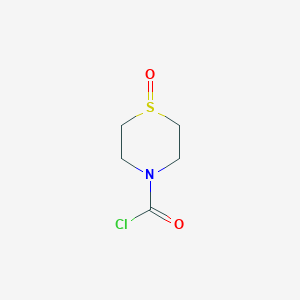

Thiomorpholine-4-carbonyl chloride 1-oxide

CAS No.:

Cat. No.: VC17774431

Molecular Formula: C5H8ClNO2S

Molecular Weight: 181.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8ClNO2S |

|---|---|

| Molecular Weight | 181.64 g/mol |

| IUPAC Name | 1-oxo-1,4-thiazinane-4-carbonyl chloride |

| Standard InChI | InChI=1S/C5H8ClNO2S/c6-5(8)7-1-3-10(9)4-2-7/h1-4H2 |

| Standard InChI Key | KAOIQRGUSHTRFI-UHFFFAOYSA-N |

| Canonical SMILES | C1CS(=O)CCN1C(=O)Cl |

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

Thiomorpholine-4-carbonyl chloride 1-oxide belongs to the thiomorpholine family, a class of sulfur- and nitrogen-containing heterocycles. Its structure comprises a six-membered ring with alternating single and double bonds, where sulfur occupies one position and nitrogen another. The carbonyl chloride (-COCl) and sulfoximine (-N(O)-) groups introduce significant electrophilicity, enabling nucleophilic substitution and condensation reactions. The sulfoximine moiety, in particular, enhances metabolic stability compared to simpler thioether derivatives, a property leveraged in drug design .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 1-oxo-1,4-thiazinane-4-carbonyl chloride |

| Molecular Formula | C₅H₈ClNO₂S |

| Molecular Weight | 181.64 g/mol |

| Canonical SMILES | C1CS(=O)CCN1C(=O)Cl |

| InChI Key | KAOIQRGUSHTRFI-UHFFFAOYSA-N |

| PubChem CID | 79886296 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of thiomorpholine-4-carbonyl chloride 1-oxide typically involves multi-step transformations starting from thiomorpholine precursors. A common approach includes:

-

Oxidation of Thiomorpholine: Thiomorpholine is oxidized to introduce the sulfoximine group. Hydrogen peroxide (H₂O₂) is frequently employed under controlled acidic conditions to achieve selective oxidation without over-oxidizing the sulfur atom .

-

Carbonyl Chloride Introduction: The oxidized intermediate undergoes acylation with phosgene (COCl₂) or thionyl chloride (SOCl₂) to install the carbonyl chloride group. This step requires anhydrous conditions to prevent hydrolysis.

A recent advance in thiomorpholine synthesis involves photochemical thiol–ene reactions in continuous flow systems, which improve yield and scalability. For example, cysteamine hydrochloride and vinyl chloride react under UV light with 9-fluorenone as a photocatalyst, producing thiomorpholine intermediates in quantitative yields . While this method targets thiomorpholine itself, analogous strategies could be adapted for derivatives like thiomorpholine-4-carbonyl chloride 1-oxide by incorporating additional functionalization steps.

Reaction Optimization

Key parameters influencing synthesis efficiency include:

-

Catalyst Loading: Photocatalysts like 9-fluorenone are effective at low concentrations (0.1–0.5 mol %), reducing costs .

-

Temperature Control: Exothermic acylation steps necessitate cooling to prevent side reactions such as polymerization.

-

Solvent Selection: Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction homogeneity and intermediate stability .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The carbonyl chloride group acts as a potent electrophile, reacting with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. For instance:

-

Amidation: Reaction with primary amines yields sulfoximine-containing amides, which are explored as protease inhibitors or kinase modulators.

-

Esterification: Alcohols generate esters with improved solubility profiles, useful in polymer synthesis .

Table 2: Common Derivatives and Applications

| Derivative Type | Reagent | Application Area |

|---|---|---|

| Amide | R-NH₂ | Drug candidates (e.g., antivirals) |

| Ester | R-OH | Stimuli-responsive polymers |

| Thioester | R-SH | Prodrug formulations |

Polymer Chemistry Applications

Thiomorpholine-4-carbonyl chloride 1-oxide serves as a monomer in synthesizing stimuli-responsive polymers. For example, its methacrylate derivative (THOXMA) forms hydrogels with dual pH- and temperature-responsive behavior, as demonstrated by reversible phase transitions at physiological conditions . These materials show promise in controlled drug delivery and tissue engineering.

Future Directions and Research Gaps

Unresolved Challenges

-

Scalable Synthesis: Current methods rely on batch processes; continuous flow systems could enhance throughput .

-

Toxicity Profiling: In vivo safety data are lacking, hindering translational applications.

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume